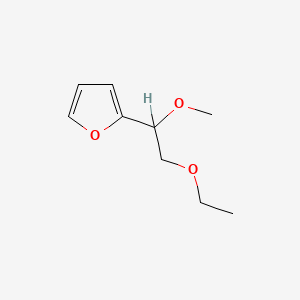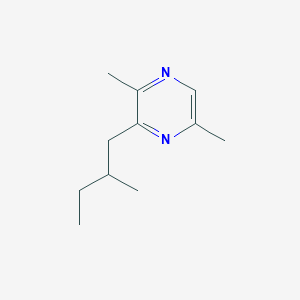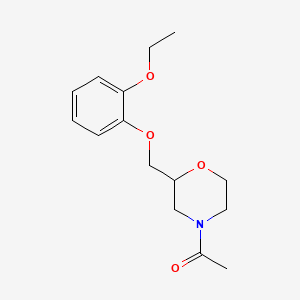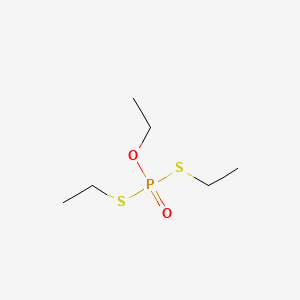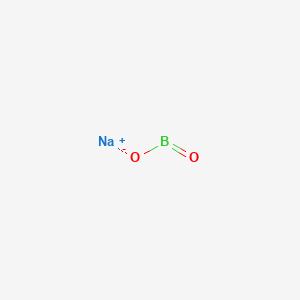
Sodium metaborate
Vue d'ensemble
Description
Synthesis Analysis
Sodium metaborate can be synthesized through different methods, including the reaction of sodium borohydride (NaBH4) with magnesium hydride (MgH2) or magnesium silicide (Mg2Si) under specific conditions of temperature and pressure. This process achieves high yields of sodium metaborate, demonstrating the recyclability of sodium metaborate back to sodium borohydride, highlighting its potential in hydrogen storage applications (Kojima & Haga, 2003). Another method involves the reaction of anhydrous borax with sodium hydroxide under controlled conditions, further emphasizing the diverse synthesis routes for sodium metaborate (Kanturk, Sari & Pişkin, 2008).
Molecular Structure Analysis
The structure of sodium metaborate in aqueous solutions has been extensively studied through X-ray diffraction and empirical potential structure refinement, revealing the intricate details of ion hydration, association, and the three-dimensional structure of borate solutions (Zhou et al., 2017).
Chemical Reactions and Properties
Sodium metaborate undergoes various chemical reactions, including its role in the novel alkali/surfactant/polymer flooding process, where it reduces the adsorption loss of surfactants and interfacial tension, enhancing oil recovery efficiency (Chen, Jiang, Bai & Zheng, 2013). Its application in CO2 capture also underscores its chemical versatility and potential environmental benefits (Kibar & Akın, 2018).
Physical Properties Analysis
Sodium metaborate's physical properties, such as crystal structure and dehydration kinetics, have been thoroughly investigated. The dehydration process, analyzed under non-isothermal conditions, reveals multiple steps and provides insights into the compound's stability and behavior under varying temperatures (Kanturk, Sari & Pişkin, 2008).
Chemical Properties Analysis
The chemical properties of sodium metaborate, including its role in various reactions and its interaction with other compounds, demonstrate its importance in both industrial applications and scientific research. For instance, its role in the synthesis of sodium borohydride from its by-product state and its application in hydrogen production highlight its chemical utility and potential in sustainable energy solutions (Liu et al., 2010).
Applications De Recherche Scientifique
CO2 Capture
- Scientific Field: Environmental Science and Pollution Research .
- Application Summary: Sodium metaborate (NaBO2) is used in a novel process for CO2 capture . This process involves the carbonation of sodium metaborate and the synthesis of high-value chemicals via NaBO2 and carbon dioxide (CO2) .
- Methods of Application: The reaction parameters such as hydration factor, furnace type, calcination temperature, and environment are investigated at different levels and optimized . It is found that 400 °C is a key temperature for dehydration and reaction steps .
- Results: Both dehydrated NaBO2 is obtained and maximum carbonation conversion is reached at 400 °C .
Electrochemical Reduction
- Scientific Field: Energy Electrochemistry .
- Application Summary: Sodium metaborate is involved in the electrochemical reduction process . This process is one of the reported methods of recycling sodium metaborate into sodium borohydride .
- Methods of Application: The electro-reduction of the BO2− into BH4− is reviewed . The challenges, suggestions, and future outlook of electro-reduction for the recycling of BO2− into BH4− is highlighted .
- Results: The review describes the electrochemical behavior of borohydride (BH4−) and metaborate (BO2−) anions in alkaline solutions .
Photographic Developers and Replenishers
- Scientific Field: Photography .
- Application Summary: Sodium metaborate is a component of photographic developers and replenishers . Its principal function is as a buffering agent, used to tightly control the pH of the solutions .
- Methods of Application: It is used to produce high-quality fine-grain black-and-white developers and helps to ensure the correct color balance in color developers .
- Results: The use of sodium metaborate in this field results in high-quality photographs with correct color balance .
Manufacture of Borosilicate Glasses
- Scientific Field: Material Science .
- Application Summary: Sodium metaborate is used in the manufacture of borosilicate glasses . These glasses are resistant to uneven or fast heating because of their small coefficient of thermal expansion .
- Results: The use of sodium metaborate in this field results in the production of high-quality borosilicate glasses .
Safety And Hazards
Orientations Futures
The recycling of sodium borohydride, which produces sodium metaborate as a by-product, poses a huge challenge to the drive towards a hydrogen economy . Currently, mechano-chemical, thermo-chemical, and electrochemical are the only reported methods of recycling sodium metaborate into sodium borohydride . Much attention has been devoted to the mechano-chemical and thermo-chemical methods of reduction, but little focus has been devoted to electrochemical methods .
Propriétés
IUPAC Name |
sodium;oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIFVTYDZMXWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034386 | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1434 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.46 g/cu cm | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium metaborate | |
Color/Form |
White pieces or powder, White hexagonal crystals | |
CAS RN |
7775-19-1, 98536-58-4 | |
| Record name | Sodium metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium(1+), (metaborato-O)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaborate, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
966 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



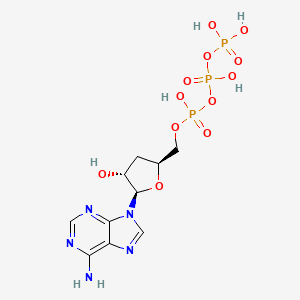
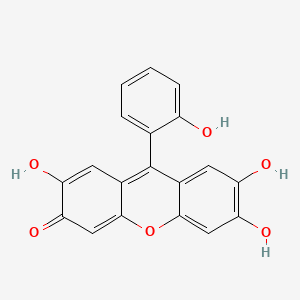
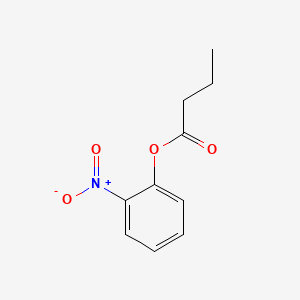

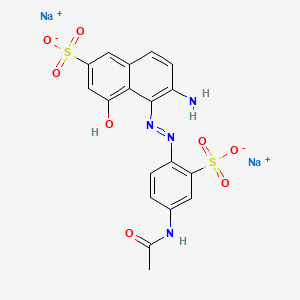
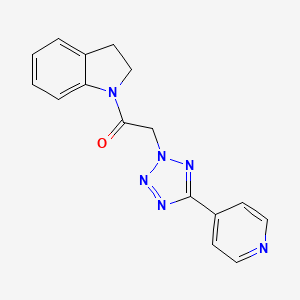
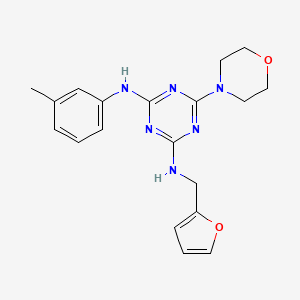
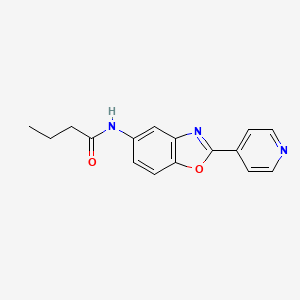
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
![(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)
